Impureté 3 de l’ibrutinib

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

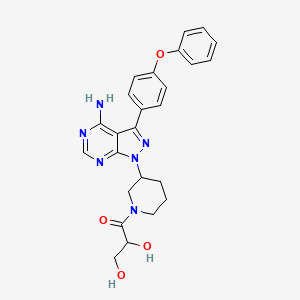

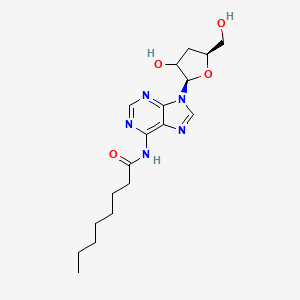

Ibrutinib Impurity 3 is a degradation product or process-related impurity associated with the synthesis and stability of Ibrutinib, a potent inhibitor of Bruton’s tyrosine kinase (BTK). Ibrutinib is widely used in the treatment of B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia . Impurities like Ibrutinib Impurity 3 are critical to identify and characterize to ensure the safety and efficacy of the pharmaceutical product.

Applications De Recherche Scientifique

Ibrutinib Impurity 3 is primarily studied in the context of pharmaceutical research to understand the stability and degradation pathways of Ibrutinib. Its applications include:

Pharmaceutical Analysis: Ensuring the purity and stability of Ibrutinib formulations.

Regulatory Compliance: Meeting regulatory guidelines for impurity profiling and control.

Drug Development: Informing the development of more stable and effective formulations

Mécanisme D'action

Target of Action

Ibrutinib Impurity 3, like Ibrutinib, primarily targets Bruton’s tyrosine kinase (BTK) . BTK is a crucial protein in multiple cellular processes, including B-cell differentiation, proliferation, migration, survival, and apoptosis .

Mode of Action

Ibrutinib Impurity 3 inhibits BTK by forming a covalent bond with a cysteine residue (Cys-481) in the active site of BTK . This irreversible binding leads to the inhibition of BTK, disrupting the B-cell receptor pathway, which is often aberrantly active in B cell cancers .

Biochemical Pathways

The inhibition of BTK disrupts the B-cell receptor signaling pathway . This disruption affects the downstream effects of B-cell proliferation and survival, leading to decreased malignant B-cell proliferation .

Pharmacokinetics

It has an elimination half-life of 4–6 hours, and is excreted primarily in feces (80%) and urine (10%) .

Result of Action

The result of Ibrutinib Impurity 3’s action is the inhibition of B-cell proliferation and survival . This leads to a reduction in the number of malignant B-cells, which is beneficial in the treatment of B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia .

Action Environment

The efficacy and safety of Ibrutinib Impurity 3 can be influenced by various environmental factors. For instance, smoking has been identified as a significant factor that affects the pharmacokinetics of Ibrutinib, increasing its clearance by approximately 60% . This suggests that similar environmental factors could potentially influence the action, efficacy, and stability of Ibrutinib Impurity 3.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

The biochemical properties of Ibrutinib Impurity 3 are not fully understood. It is known that Ibrutinib, the parent compound, interacts with various enzymes, proteins, and other biomolecules. For instance, Ibrutinib inhibits Bruton’s tyrosine kinase (BTK), a protein crucial for B-cell receptor signaling

Cellular Effects

Ibrutinib has been shown to regulate the tumor microenvironment and T-cell immunity in a direct and indirect manner

Molecular Mechanism

The molecular mechanism of action of Ibrutinib Impurity 3 is not well established. Ibrutinib, the parent compound, works by irreversibly binding to cysteine residue 481 within the ATP binding domain of BTK . This inhibits BTK signaling, which is essential for cancer progression

Temporal Effects in Laboratory Settings

Studies on Ibrutinib have shown that it can have long-term effects on cellular function

Dosage Effects in Animal Models

The effects of different dosages of Ibrutinib Impurity 3 in animal models have not been studied. Studies on Ibrutinib have shown that it can have significant effects in animal models of disease

Metabolic Pathways

Ibrutinib is known to undergo metabolism through three pathways: hydroxylation of phenyl (M35), ring opening of piperidine and reduction of primary alcohols (M34), and oxidation to carboxylic acids and epoxidation of ethylene followed by hydrolysis to form dihydrodiols (PCI-45227)

Transport and Distribution

Ibrutinib, the parent compound, is known to have significant effects on cells and tissues

Subcellular Localization

The subcellular localization of Ibrutinib Impurity 3 is not well established. Studies on Ibrutinib have shown that it can have significant effects on the subcellular localization of certain proteins

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Ibrutinib Impurity 3 involves the degradation of Ibrutinib under specific conditions. The impurity can be isolated using preparative high-performance liquid chromatography (HPLC) and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy . The degradation can occur under alkaline or oxidative stress conditions, leading to the formation of Ibrutinib Impurity 3 .

Industrial Production Methods: In an industrial setting, the production of Ibrutinib involves stringent control of reaction conditions to minimize the formation of impurities. The process includes the use of quality by design (QbD) approaches to optimize chromatographic parameters and ensure the separation of Ibrutinib from its impurities . The isolated impurities are then analyzed and quantified to ensure they remain within acceptable limits.

Analyse Des Réactions Chimiques

Types of Reactions: Ibrutinib Impurity 3 undergoes various chemical reactions, including:

Oxidation: The impurity can form through oxidative degradation of Ibrutinib.

Hydrolysis: Exposure to alkaline conditions can lead to hydrolytic degradation.

Common Reagents and Conditions:

Oxidative Conditions: Use of oxidizing agents such as hydrogen peroxide or exposure to atmospheric oxygen.

Alkaline Conditions: Use of bases such as sodium hydroxide or potassium hydroxide.

Major Products Formed: The major products formed from these reactions include various degradation products that are structurally related to Ibrutinib. These products are identified and characterized using advanced analytical techniques .

Comparaison Avec Des Composés Similaires

- Ibrutinib Impurity 1

- Ibrutinib Impurity 2

- Ibrutinib Degradation Products

Comparison: Ibrutinib Impurity 3 is unique in its specific formation pathways and structural characteristics compared to other impurities. While all impurities are critical to monitor, Ibrutinib Impurity 3 is particularly significant due to its formation under oxidative and alkaline conditions, which are common stress factors in pharmaceutical manufacturing .

Propriétés

IUPAC Name |

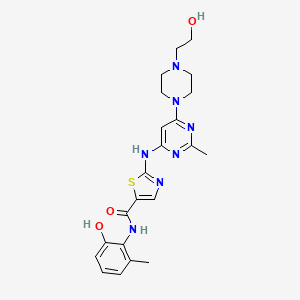

1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2,3-dihydroxypropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O4/c26-23-21-22(16-8-10-19(11-9-16)35-18-6-2-1-3-7-18)29-31(24(21)28-15-27-23)17-5-4-12-30(13-17)25(34)20(33)14-32/h1-3,6-11,15,17,20,32-33H,4-5,12-14H2,(H2,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKPMPRXJGMTKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib](/img/structure/B601077.png)